A Technical Guide to 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride: Synthesis, Properties, and Application
A Technical Guide to 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride: Synthesis, Properties, and Application
Foreword: The Modern Building Block
In the landscape of chemical synthesis and drug discovery, not every compound possesses a storied history akin to penicillin or aspirin. Many critical reagents, intermediates, and building blocks emerge from the practical necessities of modern research and development. 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride (CAS No. 1357770-43-1) is one such molecule. While a singular "discovery" event for this specific salt is not prominently documented in historical scientific literature, its existence and utility are a testament to the ongoing refinement of synthetic methodologies.
This guide bypasses a traditional historical narrative to focus on the core technical aspects of this compound. We will dissect its structure, provide a logical and field-proven synthetic pathway, and contextualize its application as a valuable scaffold in the synthesis of more complex molecules. This document is designed for the practicing researcher who values mechanistic understanding and practical, reproducible protocols.
Compound Profile and Physicochemical Properties
2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride is a derivative of anthranilic acid, an important molecule first isolated from the indigo dye in the 1840s.[1] The hydrochloride salt form enhances the compound's stability and modifies its solubility profile, making it amenable to various reaction conditions. Its structure features a primary amine and a methyl ester on a benzoic acid backbone, providing multiple reactive handles for synthetic elaboration.
| Property | Value |
| IUPAC Name | 2-Amino-6-(methoxycarbonyl)benzoic acid hydrochloride |
| CAS Number | 1357770-43-1 |
| Molecular Formula | C₉H₁₀ClNO₄ |
| Molecular Weight | 231.63 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Functional Groups | Primary Amine, Methyl Ester, Carboxylic Acid |
Retrosynthetic Analysis and Plausible Synthesis
The synthesis of substituted anthranilic acid derivatives often relies on a common and robust strategy: the reduction of a corresponding nitro-aromatic precursor.[2] This approach is advantageous due to the wide availability of nitrated starting materials and the high efficiency of nitro group reduction.
Our proposed synthesis begins with 2-methyl-6-nitrobenzoic acid. The logic is as follows:
-
Esterification: The carboxylic acid is first converted to its methyl ester. This protects the acid group from reacting in subsequent steps and installs the desired methoxycarbonyl functionality.
-
Oxidation: The methyl group is oxidized to a carboxylic acid. This step is strategically placed after esterification to avoid competing reactions.
-
Reduction: The nitro group is selectively reduced to a primary amine. Catalytic hydrogenation is the method of choice for its clean conversion and high yield.
-
Salt Formation: The resulting amino-ester is treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow of the proposed synthesis.
Caption: Proposed synthetic pathway for 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride.
Detailed Experimental Protocol
This protocol is a representative, self-validating methodology derived from standard procedures in organic synthesis.[3] Researchers should perform their own risk assessments before implementation.
Step 1: Esterification of 2-Methyl-6-nitrobenzoic Acid
-
Suspend 2-methyl-6-nitrobenzoic acid (1.0 eq) in methanol (10 volumes).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-methyl-6-nitrobenzoate.
Step 2: Oxidation to 2-(Methoxycarbonyl)-6-nitrobenzoic Acid
-
Dissolve the methyl 2-methyl-6-nitrobenzoate (1.0 eq) in a suitable solvent like pyridine or a mixture of acetic anhydride and acetic acid.
-
Cool the solution to 0 °C.
-
Add an oxidizing agent, such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quench the reaction carefully with an appropriate reagent (e.g., sodium bisulfite for KMnO₄).
-
Acidify the mixture with aqueous HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate to yield 2-(Methoxycarbonyl)-6-nitrobenzoic Acid.
Step 3: Catalytic Hydrogenation (Nitro Reduction)
-
Dissolve the 2-(Methoxycarbonyl)-6-nitrobenzoic Acid (1.0 eq) in methanol or ethyl acetate.
-
Add 5-10 mol% of Palladium on Carbon (Pd/C) catalyst.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) at a pressure of 1-3 atm.
-
Stir vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-amino-6-(carboxy)benzoate.
Step 4: Hydrochloride Salt Formation
-
Dissolve the crude amine from the previous step in a minimal amount of a non-polar solvent like diethyl ether or 1,4-dioxane.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Stir the resulting slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride.
Utility in Drug Discovery and Chemical Synthesis
Anthranilic acid and its derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for a wide range of pharmaceuticals, including anti-inflammatory agents, diuretics, and kinase inhibitors.[4][5] The subject of this guide, 2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride, is a classic example of a versatile building block designed for synthetic elaboration.
-
Orthogonally Reactive Sites: The molecule possesses three key functional groups: an amine, an ester, and a carboxylic acid. The amine can be readily acylated, alkylated, or used in cyclization reactions to form heterocyclic systems like quinazolinones.[5] The ester and acid provide sites for amide bond formation, a cornerstone of medicinal chemistry.
-
Scaffold for Library Synthesis: In modern drug discovery, generating libraries of related compounds for high-throughput screening is essential. This compound serves as an excellent starting point. The amine can be reacted with a diverse set of acid chlorides, while the carboxylic acid can be coupled with a library of amines, quickly generating a large matrix of novel chemical entities. This strategy is frequently employed in the discovery of inhibitors for targets like p56(lck) kinase and anti-apoptotic proteins like Bcl-2.[6][7]
-
Precursor to Heterocycles: The ortho-relationship of the amine and the carboxylic acid/ester group is ideal for constructing fused heterocyclic systems, which are common motifs in biologically active molecules. For instance, condensation reactions can lead to the formation of benzothiazole or quinazoline derivatives, structures known for a wide array of pharmacological activities.[8][9]
Conclusion
2-Amino-6-(methoxycarbonyl)benzoic Acid Hydrochloride represents a functional, well-designed chemical intermediate rather than a historical artifact. Its value lies not in a singular moment of discovery but in its versatile application within the rigorous, goal-oriented field of modern synthetic chemistry. The logical and robust synthetic pathway, grounded in fundamental organic reactions, ensures its accessibility. For researchers in drug development and materials science, this compound is a reliable starting point for building molecular complexity and exploring new chemical space. Its utility is a direct result of its strategically placed functional groups, making it a powerful tool in the synthetic chemist's arsenal.
References
- Chem-Impex. (n.d.). 2-Amino-6-chlorobenzoic acid.
- Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
-
National Center for Biotechnology Information. (n.d.). 2-Amino-6-methoxybenzoic Acid. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates.
- National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- ResearchGate. (n.d.). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins.
- ResearchGate. (n.d.). The Chemistry of Anthranilic Acid.
- Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-.
- ARKIVOC. (2010).
- Quora. (2013). History of Science: How was methyl anthranilate discovered?.
-
Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]
- PubMed. (n.d.). Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors.
- PrepChem.com. (n.d.). Synthesis of (b) 4-methoxy carbonyl benzoic acid chloride.
- INCHEM. (n.d.). ANTHRANILATE DERIVATIVES.
- MDPI. (n.d.). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.
- ACS Publications. (n.d.). Discovery of Small-Molecule Inhibitors of Bcl-2 through Structure-Based Computer Screening.
- ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
Sources
- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascentagepharma.com [ascentagepharma.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
